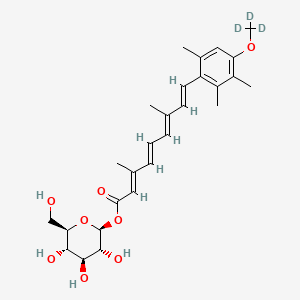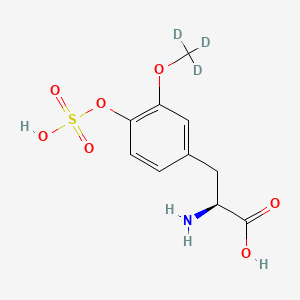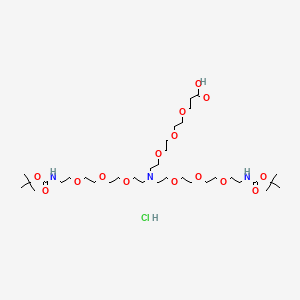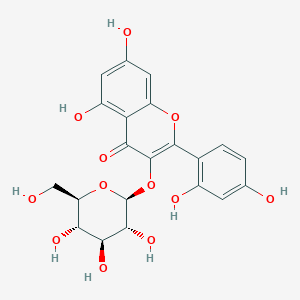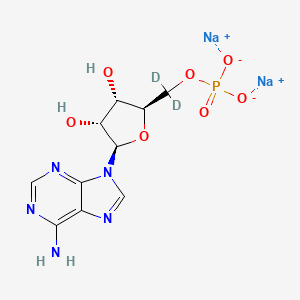
Adenosine 5'-Monophosphate-5',5''-d2 Disodium Salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Adenosine 5’-monophosphate-d2 (disodium) is a deuterium-labeled derivative of adenosine monophosphate. This compound is primarily used in scientific research due to its stable isotope labeling, which allows for precise tracking and quantification in various biochemical assays. The incorporation of deuterium atoms enhances the compound’s stability and alters its pharmacokinetic properties, making it a valuable tool in drug development and metabolic studies .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of adenosine 5’-monophosphate-d2 (disodium) typically involves the deuteration of adenosine monophosphate. This process can be achieved through the exchange of hydrogen atoms with deuterium in the presence of a deuterating agent. The reaction conditions often include the use of deuterated solvents and catalysts to facilitate the incorporation of deuterium atoms into the molecule .
Industrial Production Methods
Industrial production of adenosine 5’-monophosphate-d2 (disodium) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to ensure the final product’s quality and consistency. The production is carried out under controlled conditions to maintain the integrity of the deuterium-labeled compound .
Analyse Des Réactions Chimiques
Types of Reactions
Adenosine 5’-monophosphate-d2 (disodium) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, acids, and bases are employed under various conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield adenosine diphosphate or adenosine triphosphate, while reduction could produce deoxyadenosine monophosphate .
Applications De Recherche Scientifique
Adenosine 5’-monophosphate-d2 (disodium) has a wide range of applications in scientific research:
Chemistry: Used as a tracer in metabolic studies to track the incorporation and transformation of nucleotides.
Biology: Employed in studies of nucleotide metabolism and enzyme kinetics.
Medicine: Utilized in pharmacokinetic studies to understand drug metabolism and distribution.
Industry: Applied in the development of stable isotope-labeled compounds for various industrial applications.
Mécanisme D'action
The mechanism of action of adenosine 5’-monophosphate-d2 (disodium) involves its role as a nucleotide analog. It participates in various biochemical pathways, including the activation of AMP-activated protein kinase (AMPK). This enzyme plays a crucial role in cellular energy homeostasis by regulating metabolic pathways. The deuterium labeling allows for precise tracking of the compound’s interactions and transformations within these pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Adenosine 5’-monophosphate (disodium): The non-deuterated form of the compound, commonly used in similar applications but without the benefits of stable isotope labeling.
Adenosine 5’-diphosphate (disodium): Another nucleotide analog with two phosphate groups, used in studies of energy metabolism and enzyme kinetics.
Adenosine 5’-triphosphate (disodium): A higher-energy nucleotide analog with three phosphate groups, widely used in studies of cellular energy transfer.
Uniqueness
Adenosine 5’-monophosphate-d2 (disodium) is unique due to its deuterium labeling, which provides enhanced stability and altered pharmacokinetic properties. This makes it particularly valuable in studies requiring precise tracking and quantification of nucleotides .
Propriétés
Formule moléculaire |
C10H12N5Na2O7P |
|---|---|
Poids moléculaire |
393.20 g/mol |
Nom IUPAC |
disodium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]-dideuteriomethyl] phosphate |
InChI |
InChI=1S/C10H14N5O7P.2Na/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(22-10)1-21-23(18,19)20;;/h2-4,6-7,10,16-17H,1H2,(H2,11,12,13)(H2,18,19,20);;/q;2*+1/p-2/t4-,6-,7-,10-;;/m1../s1/i1D2;; |
Clé InChI |
QGXLVXZRPRRCRP-FWHKZIDCSA-L |
SMILES isomérique |
[2H]C([2H])([C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O)OP(=O)([O-])[O-].[Na+].[Na+] |
SMILES canonique |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])[O-])O)O)N.[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


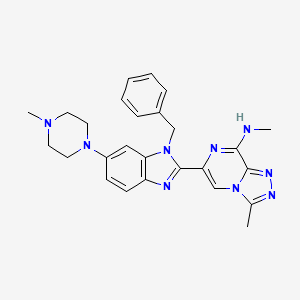
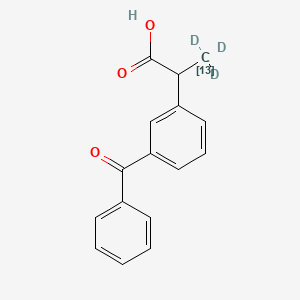
![4-methyl-7-[[5-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-3-yl]methoxy]chromen-2-one](/img/structure/B12414863.png)
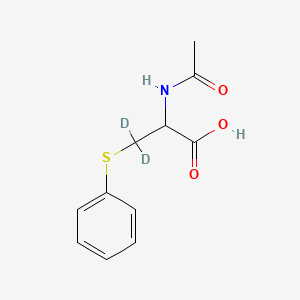
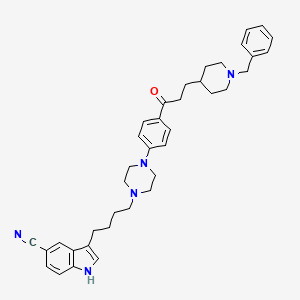
![3,5-Dimethyl-4-{[2-({1-[4-(methylsulfonyl)benzyl]piperidin-4-yl}amino)pyrimidin-4-yl]oxy}benzonitrile](/img/structure/B12414894.png)

![4-Ethyl-1,4,7,8-tetrahydro-3H,10H-spiro[pyrano[3,4-f]indolizine-6,2'-[1,3]dioxolane]-3,10-dione-d5](/img/structure/B12414904.png)
